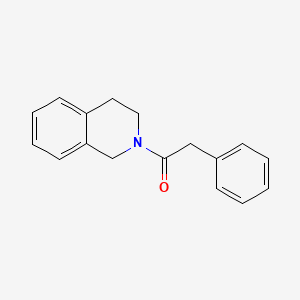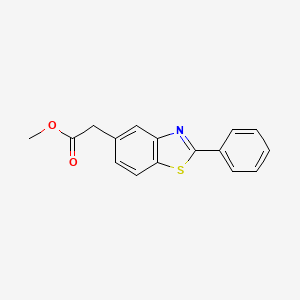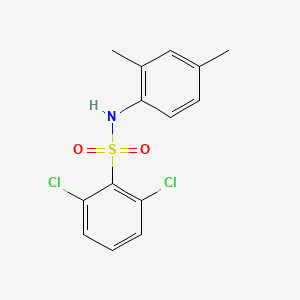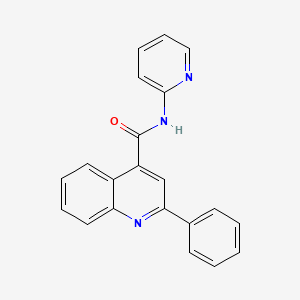![molecular formula C14H17N3O3S2 B5596585 4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5596585.png)
4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide" is a compound that likely has significance in various scientific fields due to its unique chemical structure, which includes functional groups such as diethylamino, sulfonyl, pyridinyl, and thiophenecarboxamide. These groups indicate potential reactivity and interaction capabilities making it a subject of interest for synthesis and property analysis.
Synthesis Analysis
The synthesis of compounds related to "4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide" involves complex chemical reactions. For instance, bimacrocyclic concave pyridinebissulfonamides and concave 1,10-phenanthrolinebissulfonamides have been synthesized through the bridging of macrocyclic diamines with alkylenebis(sulfonyl chloride)s. Introduction of donor substituents, such as the 4-diethylamino group, compensates for basicity loss and enhances the compound's basicity significantly (Lüning, Baumstark, & Müller, 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule shows diverse hydrogen-bonding arrangements and the conservation of the 4-aminopyridine-3-sulfonamide moiety's conformation through intramolecular N-H...O hydrogen bonds and C-H...O interactions. These structural features significantly influence the molecule's reactivity and interaction capabilities (Kosutić Hulita et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of "4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide" and related compounds includes their ability to undergo various chemical reactions forming complex structures. For example, Co(II) complexes of related sulfonamide compounds were synthesized, demonstrating interesting fluorescence properties and potential for anticancer activity (Vellaiswamy & Ramaswamy, 2017).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and mechanical strength, of polymers containing pyridine and sulfone moieties synthesized from related diamines, have been extensively studied. These properties are influenced by the molecular structure, demonstrating the importance of the synthesis and structural arrangement of the molecule (Liu et al., 2013).
Chemical Properties Analysis
The chemical properties of compounds bearing the diethylamino, sulfonyl, and thiophenecarboxamide groups include reactivity towards various reagents, leading to the synthesis of novel compounds with potential biological activities. Research indicates that adjustments in the compound's structure, such as the introduction of the 4-diethylamino substituent, can significantly impact its basicity and reactivity, influencing its chemical properties and potential applications (Gangapuram & Redda, 2006).
科学的研究の応用
Synthesis and Properties
One study discusses the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These compounds exhibit remarkable solubility in organic solvents, high thermal stability, and are capable of forming transparent, flexible, and strong films. They also demonstrate low dielectric constants and high transparency, indicating their potential utility in various high-performance material applications (Xiao-Ling Liu et al., 2013).
Biological Applications
Aromatic sulfonamide inhibitors of carbonic anhydrases have been studied, showing that modifications in the sulfonamide structure can lead to compounds with nanomolar inhibitory concentration against various isoenzymes. This highlights the potential of such compounds in therapeutic applications targeting specific isoenzymes (C. Supuran et al., 2013).
Environmental and Sensing Applications
Research into fluorescent probes for selective facile detection of H2S in serum demonstrates the utility of sulfonamide-based compounds in environmental and biological sensing. These probes can achieve high selectivity and sensitivity, providing tools for accurate detection in complex biological matrices (Suji Lee et al., 2020).
Antibacterial Activity
The synthesis and antibacterial activity of new sulfonamides containing N,N-diethyl-substituted amido moieties have been explored, indicating their efficacy against Staphylococcus aureus and Escherichia coli. This research underscores the potential of sulfonamide derivatives in developing new antibacterial agents (O. Ajani et al., 2012).
Material Science
Studies on polyamides derived from bis(aminophenoxy)benzenes and their interaction with aromatic dicarboxylic acids reveal insights into the development of polymers with high solubility, thermal stability, and mechanical strength. Such materials are promising for advanced applications in material science (D. Liaw et al., 1997).
作用機序
Safety and Hazards
As with any chemical compound, handling “4-[(diethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide” would require appropriate safety measures. Without specific safety data for this compound, general precautions should include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .
将来の方向性
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-3-17(4-2)22(19,20)12-8-13(21-10-12)14(18)16-11-6-5-7-15-9-11/h5-10H,3-4H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSZLYAUJBKYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5596507.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B5596517.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5596527.png)

![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5596540.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5596545.png)
![1-(methoxyacetyl)-4-[(2-phenyl-1-azetidinyl)carbonyl]piperidine](/img/structure/B5596558.png)


![2-methyl-4-[3-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5596575.png)
![6-{[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5596580.png)

